molecular formula C13H17NO2 B1392815 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 1256628-15-5

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No. B1392815
M. Wt: 219.28 g/mol
InChI Key: XZQXSBCITTWAJB-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a reagent in the synthesis of tetrahydroquinoline sensitizers used for dye-sensitized solar cells . It is also a reagent in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers which are used as photoantimicrobial agents .


Molecular Structure Analysis

The IUPAC name of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline . The InChI code is 1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a solid at room temperature . It is slightly soluble in water . The melting point is predicted to be 63.62°C , and the boiling point is approximately 248.1°C at 760 mmHg . The density is predicted to be approximately 0.9 g/cm3 , and the refractive index is predicted to be 1.50 at 20°C .

Scientific Research Applications

Synthesis and Derivative Formation

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives are primarily studied for their synthesis and structural properties. For instance, Medvedeva, Plaksina, and Shikhaliev (2015) investigated the oxidation reactions of substituted quinolines, leading to the formation of structural analogs of the natural antibiotic Helquinoline (Medvedeva, Plaksina, & Shikhaliev, 2015). Similarly, Ivanov et al. (1979) synthesized hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino-oxo derivatives of tetrahydroquinolines (Ivanov et al., 1979).

Biological Activity

The derivatives of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have been explored for various biological activities. For example, Carling et al. (1992) synthesized derivatives to evaluate antagonist activity at the glycine site on the NMDA receptor (Carling et al., 1992). Kohno et al. (1997) studied the antirheumatic activity of novel tetrahydroquinoline-8-carboxylic acid derivatives (Kohno et al., 1997).

Agriculture Applications

In agriculture, compounds derived from tetrahydroquinolines have been used as growth stimulants. Vostrikova et al. (2021) explored the impact of synthesized organic compounds from the quinoline series on the growth and yield of agricultural crops like eggplant (Vostrikova et al., 2021).

Chemical Reactions and Mechanisms

Studies also focus on the chemical reactions and mechanisms involving these compounds. Lugovik et al. (1971) researched the addition reactions of benzene to dihydroquinoline (Lugovik et al., 1971). Kasaikina et al. (1983) examined the inhibition mechanisms of hydrocarbon oxidation by a derivative of tetrahydroquinoline (Kasaikina et al., 1983).

Safety And Hazards

The safety information for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline includes several hazard statements: H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-6,8,14H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXSBCITTWAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180422
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

CAS RN

1256628-15-5
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256628-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SM Medvedeva, ME Plaksina… - Journal of Organic and …, 2015 - ophcj.nuph.edu.ua
The peculiarities of the oxidation reaction of substituted (5, 6-dihydro)-4, 4, 6-trimethyl-4H-pyrrolo [3, 2, 1-ij] quinoline-1, 2-diones have been investigated. 6-R-2, 2, 4-trimethyl-1, 2-…
Number of citations: 3 ophcj.nuph.edu.ua
SM Medvedeva, ME Plaksina, KS Shikhaliev - Журнал органічної та …, 2015
Number of citations: 0

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